Product packaging for Allopregnan-20alpha-ol-3-one(Cat. No.:CAS No. 516-59-6)

Allopregnan-20alpha-ol-3-one

Cat. No.: B045001
CAS No.: 516-59-6
M. Wt: 318.5 g/mol
InChI Key: DYVGYXXLXQESJE-SKLBOBKVSA-N
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Description

Allopregnan-20alpha-ol-3-one is an endogenous pregnane neurosteroid that serves as a critical metabolite of progesterone. As a high-purity reference standard, this compound is an essential tool for researchers investigating the complex biochemistry of neurosteroids and their extensive roles in physiological and pathological processes. Neurosteroids like this compound are renowned for their potent actions on the central nervous system, primarily functioning as potent positive allosteric modulators of the γ-aminobutyric acid type A (GABAA) receptor . Through this key mechanism, they enhance inhibitory neurotransmission, leading to a range of effects such as sedation, anesthesia, and anticonvulsant activity . Beyond its interaction with GABA A receptors, research indicates that neurosteroids can also interact with other molecular targets, including membrane progesterone receptors (mPRs) and the pregnane X receptor (PXR), implicating them in broader signaling pathways . The study of this specific steroid is vital for advancing knowledge in fields such as neuroendocrinology and neuropharmacology. Its applications extend to research on stress response mechanisms, mood disorders, and the development of novel therapeutic strategies for neurological and psychiatric conditions . By fine-tuning neuronal excitability, this compound helps regulate critical processes including neurogenesis, neuronal survival, and myelination, highlighting its significance in maintaining neural health and its potential relevance in neurodegenerative diseases . This product is provided For Research Use Only. It is strictly not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H34O2 B045001 Allopregnan-20alpha-ol-3-one CAS No. 516-59-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5S,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-14,16-19,22H,4-12H2,1-3H3/t13-,14-,16-,17+,18-,19-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVGYXXLXQESJE-SKLBOBKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00965923
Record name 20-Hydroxypregnan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00965923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

516-59-6
Record name 5α-Pregnan-20α-ol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=516-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allopregnan-20alpha-ol-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20-Hydroxypregnan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00965923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALLOPREGNAN-20.ALPHA.-OL-3-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K215Y6L2TC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biosynthesis and Endogenous Production of Allopregnan 20alpha Ol 3 One

De Novo Synthesis Pathways from Precursors

The formation of allopregnan-20alpha-ol-3-one is a multi-step process involving several key precursor molecules.

Cholesterol as a Precursor

The de novo synthesis of neurosteroids, including this compound, originates from cholesterol. benthamscience.comfrontiersin.org This complex process begins with the transport of cholesterol into the mitochondria, a critical step for steroidogenesis. semanticscholar.orgfrontiersin.org Inside the mitochondria, the enzyme P450scc metabolizes cholesterol into pregnenolone (B344588), which serves as the fundamental precursor for all neurosteroids. researchgate.netnih.gov While glial cells are primarily involved in the initial recruitment and mitochondrial translocation of cholesterol, neurons can take up the resulting pregnenolone for further metabolism. researchgate.netnih.gov

Progesterone (B1679170) and Pregnenolone as Precursors

Pregnenolone, derived from cholesterol, is a pivotal intermediate. researchgate.netnih.gov It can be converted to progesterone by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). conicet.gov.arnih.gov Progesterone then serves as a direct precursor for the synthesis of allopregnanolone (B1667786). conicet.gov.arwikipedia.org In fact, oral administration of pregnenolone has been shown to significantly increase the levels of its downstream metabolite, allopregnanolone. nih.gov Similarly, exogenous progesterone can also elevate allopregnanolone levels in the body. wikipedia.org

Enzymatic Regulation of Synthesis

The synthesis of this compound is tightly regulated by a series of specific enzymes that catalyze key steps in the pathway.

Role of 5α-Reductase Isozymes

The conversion of progesterone to 5α-dihydroprogesterone (5α-DHP) is a crucial and often rate-limiting step in the biosynthesis of allopregnanolone. nih.govpnas.orgnih.gov This reaction is catalyzed by the enzyme 5α-reductase. pnas.orgnih.gov There are two primary isoforms of this enzyme, type 1 and type 2, both of which are found in the brain and are involved in neurosteroid metabolism. nih.govbioscientifica.com 5α-reductase type 1 has been identified in various brain regions and cell types, including oligodendrocytes, neurons, microglia, and astrocytes. nih.gov

Role of 3α-Hydroxysteroid Oxidoreductases (3α-HSOR) / Aldo-Keto Reductases (AKR1C1-4)

Following the formation of 5α-DHP, the enzyme 3α-hydroxysteroid oxidoreductase (3α-HSOR) catalyzes its conversion to allopregnanolone. conicet.gov.arresearchgate.net This enzyme is part of the aldo-keto reductase (AKR) superfamily, specifically members AKR1C1-AKR1C4, which are involved in the metabolism of various steroid hormones. nih.govingentaconnect.com These enzymes can catalyze both reductive and oxidative reactions. pnas.org In the context of allopregnanolone synthesis, the reductive action of 3α-HSOR on 5α-DHP is key. conicet.gov.arresearchgate.net The expression of 3α-HSOR has been detected in various brain regions, including the cerebral cortex, cerebellum, and spinal cord. nih.gov

Role of 20α-Hydroxysteroid Dehydrogenase (20α-HSD)

The enzyme 20α-hydroxysteroid dehydrogenase (20α-HSD) is also a member of the aldo-keto reductase family and plays a role in progesterone metabolism. researchgate.netbioscientifica.com It primarily converts progesterone into its less active form, 20α-hydroxyprogesterone. researchgate.netbioscientifica.com However, it is also involved in the further metabolism of allopregnanolone. Specifically, 20α-HSD, which is encoded by the AKR1C1 gene, can act on allopregnanolone (also known as 3α,5α-tetrahydroprogesterone) to produce 5α-pregnan-3α,20α-diol. mdpi.com This enzyme is expressed in various tissues, including the placenta and corpus luteum. researchgate.netbioscientifica.com

Table 1: Key Enzymes in this compound Biosynthesis

Enzyme Precursor Product Function
P450scc Cholesterol Pregnenolone Initial step in neurosteroid synthesis. researchgate.netnih.gov
3β-Hydroxysteroid dehydrogenase (3β-HSD) Pregnenolone Progesterone Conversion of pregnenolone to progesterone. conicet.gov.arnih.gov
5α-Reductase Progesterone 5α-Dihydroprogesterone (5α-DHP) Rate-limiting step in allopregnanolone synthesis. nih.govpnas.orgnih.gov
3α-Hydroxysteroid oxidoreductase (3α-HSOR) 5α-Dihydroprogesterone (5α-DHP) Allopregnanolone Final step in the main synthesis pathway of allopregnanolone. conicet.gov.arresearchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Cholesterol
Progesterone
Pregnenolone
5α-dihydroprogesterone (5α-DHP)
20α-hydroxyprogesterone

Brain-Specific Synthesis and Distribution

The synthesis of neurosteroids within the central nervous system (CNS) is a well-documented process, occurring in various neural cell types, including neurons, oligodendrocytes, and astrocytes. nih.gov The potential for local production of this compound in the brain is dependent on the colocalization of its necessary precursors and synthesizing enzymes.

The synthesis of this compound within the CNS hinges on the presence of 5α-dihydroprogesterone and the enzyme AKR1C1. 5α-dihydroprogesterone is a known intermediate in the brain's synthesis of the potent neurosteroid allopregnanolone, indicating its availability in neural tissues. ebi.ac.uk

Research has confirmed the expression of enzymes from the Aldo-Keto Reductase family in the human brain. Specifically, AKR1C1 and AKR1C2 have been identified as the major isoforms in the brain capable of synthesizing neurosteroids. researchgate.netnih.govresearchgate.net The expression of AKR1C1, AKR1C2, and AKR1C3 has been demonstrated in human brain tissue. nih.gov One study specifically noted that 20α-HSD (the enzymatic activity of AKR1C1) is expressed in the human brain. oup.com This provides evidence that the crucial enzyme for the final step in this compound synthesis is present in the CNS.

While specific quantitative data on the distribution of this compound across different brain regions is limited, the known locations of its synthesizing enzymes offer insight into potential areas of its production. The enzymatic pathway involves two key steps, and the distribution of the enzymes for both steps has been studied.

The first enzyme, 5α-reductase, particularly the type 1 isoform, is known to be expressed in the cerebral neocortex and subcortical white matter. oup.com Studies in rats have shown its presence in glutamatergic neurons of the cortex and hippocampus.

The second and final enzyme, 20α-hydroxysteroid dehydrogenase (AKR1C1), is confirmed to be present in the brain, although its precise distribution pattern across all specific regions is not as extensively detailed. nih.govoup.com However, the confirmed expression of both 5α-reductase and AKR1C1 in the cerebral cortex suggests this region is a probable site of this compound synthesis. oup.com

Table 1: Presence of Enzymes for this compound Synthesis in the CNS
EnzymePrecursor / SubstrateProductKnown CNS LocationReference
5α-reductase (Type 1)Progesterone5α-dihydroprogesteroneCerebral Neocortex, Subcortical White Matter, Hippocampus oup.com
20α-hydroxysteroid dehydrogenase (AKR1C1)5α-dihydroprogesteroneThis compoundHuman Brain (general), Cerebral Cortex nih.govnih.govoup.com

Production in Peripheral Nervous System

The synthesis of neurosteroids is not confined to the CNS; it also occurs in the peripheral nervous system (PNS). Progesterone derivatives have been noted to exert neuroprotective effects within the PNS. nih.gov The primary glial cells of the PNS, Schwann cells, are capable of expressing the necessary enzymes for neurosteroid production.

The key enzyme for this compound synthesis, AKR1C1, has been identified in peripheral tissues. For instance, AKR1C1 is known to metabolize progesterone in subcutaneous adipose tissue, which is innervated by the PNS. nih.gov The enzyme's role in this tissue includes the inactivation of progesterone to 20α-hydroxyprogesterone, a related metabolite, highlighting its activity outside the CNS. nih.gov The presence of both the necessary steroid precursors and the AKR1C1 enzyme in peripheral tissues and cells of the nervous system suggests a capacity for local production of this compound within the PNS. nih.gov

Molecular and Cellular Mechanisms of Action of Allopregnan 20alpha Ol 3 One

Interaction with Gamma-Aminobutyric Acid Type A (GABA-A) Receptors

The primary molecular target for the neurosteroid allopregnanolone (B1667786) is the GABA-A receptor, a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the brain. frontiersin.orgnih.gov Its interaction with this receptor is multifaceted, involving allosteric modulation, specific binding sites, and the regulation of ion flow.

Modulation of Chloride Ion Currents

The fundamental function of the GABA-A receptor is to act as a channel for chloride ions (Cl⁻). researchgate.net When GABA binds to the receptor, the channel opens, allowing Cl⁻ to flow into the neuron. This influx of negative ions hyperpolarizes the cell membrane, making the neuron less likely to fire an action potential, thus producing an inhibitory effect.

Allopregnanolone enhances this process by modulating the gating of the chloride channel. As a positive allosteric modulator, it increases the probability and/or duration of channel opening in the presence of GABA. bioscientifica.commdpi.com This leads to a greater influx of Cl⁻ ions for a given concentration of GABA, thereby potentiating the inhibitory postsynaptic current. bioscientifica.com At higher, micromolar concentrations, allopregnanolone can also directly activate the GABA-A receptor and open the chloride channel in the absence of GABA. mdpi.com

Stereoisomer-Specific Modulation of GABA-A Receptors

The modulatory effect of pregnane (B1235032) steroids on the GABA-A receptor is highly stereospecific. The spatial orientation of the hydroxyl group on the A-ring of the steroid is a critical determinant of its activity.

3α-hydroxy steroids , such as allopregnanolone ((3α,5α)-3-hydroxy-pregnan-20-one), are potent positive allosteric modulators that enhance GABA-A receptor function. physiology.orgbioscientifica.com

3β-hydroxy steroids , such as epiallopregnanolone (the 3β-isomer of allopregnanolone), are generally inactive or can act as antagonists at the neurosteroid binding site, blocking the effects of the 3α-hydroxy compounds. bioscientifica.comnih.gov

This stereospecificity highlights the precise structural requirements for binding and modulation. The 3α-hydroxy configuration is essential for the potentiation of GABA-induced chloride conductance. physiology.orgbioscientifica.com Consequently, a compound like allopregnan-20alpha-ol-3-one, which lacks the 3α-hydroxy group and instead has a ketone at this position, would not be expected to exert the same potent positive modulatory effects as allopregnanolone.

Non-Genomic Actions on Neuronal Excitability

In contrast to the classical genomic mechanism of steroid hormones, which involves binding to nuclear receptors and altering gene transcription over hours or days, neurosteroids like allopregnanolone exert their primary effects through rapid, non-genomic pathways. These actions occur within seconds to minutes and directly modulate neuronal membrane excitability.

Rapid Effects on Membrane Receptors

The rapid effects of allopregnanolone are mediated by its direct interaction with membrane-bound receptors, most notably the ligand-gated ion channels.

GABA-A Receptors: As detailed above, the primary rapid, non-genomic action is the allosteric modulation of GABA-A receptors, which quickly alters neuronal inhibition. frontiersin.org

Other Ion Channels: Beyond GABA-A receptors, neurosteroids have been shown to modulate other neurotransmitter receptors, including NMDA and nicotinic receptors, further contributing to rapid changes in neuronal function. frontiersin.org

Membrane Progesterone (B1679170) Receptors (mPRs): Recent evidence suggests that allopregnanolone can also interact with other membrane receptors, such as the progestin and adipoQ receptor (PAQR) family, also known as membrane progesterone receptors. mdpi.com Binding to these G-protein coupled receptors can trigger rapid intracellular signaling cascades, representing an alternative non-genomic pathway for neurosteroid action that is independent of the GABA system. mdpi.com

These non-genomic actions allow neurosteroids to function as powerful, real-time modulators of synaptic transmission and neuronal excitability throughout the central nervous system.

Independence from Gene Expression and Protein Synthesis

The actions of this compound are often characterized by their rapid onset, which is inconsistent with classical genomic mechanisms that involve the regulation of gene transcription and subsequent protein synthesis. frontiersin.orgmdpi.com These rapid, non-genomic effects are mediated through direct interactions with cell-surface and intracellular receptors, leading to swift modulation of neuronal function. nih.gov For instance, the ability of allopregnanolone, a closely related compound, to induce a rapid increase in intracellular calcium in hypothalamic and hippocampal neurons exemplifies a non-genomic mechanism. jneurosci.org Such effects typically occur at nanomolar concentrations and involve allosteric interactions with target proteins, bypassing the slower process of altering gene expression. nih.gov This mode of action allows for immediate physiological responses to the presence of the neurosteroid.

Interaction with Other Neurotransmitter Systems and Receptors

This compound's influence extends beyond its primary targets to modulate a variety of other neurotransmitter and receptor systems, contributing to its diverse physiological effects.

Modulation of Glutamatergic Systems

This compound demonstrates a significant, concentration-dependent modulation of the glutamate (B1630785) system, the primary excitatory neurotransmitter network in the brain. mdpi.comnih.gov Research on glutamatergic nerve terminals has shown that its effects are biphasic. nih.gov At low nanomolar concentrations (e.g., 10-30 nM), it can increase the amplitude of evoked excitatory postsynaptic currents (eEPSCs) and enhance the frequency and amplitude of spontaneous EPSCs (sEPSCs). nih.gov Conversely, at higher concentrations (e.g., 100 nM), it tends to decrease eEPSC amplitude. nih.gov This modulation of glutamate release appears to be mediated via presynaptic GABA-A receptors located on the glutamatergic nerve terminals. nih.gov

Other Potential Receptor Targets

The neurosteroid interacts with a wide array of other receptor types, indicating its pleiotropic nature.

Membrane Progesterone Receptors (mPRs): Allopregnanolone can act as an agonist at membrane progesterone receptors (mPRs) at low nanomolar concentrations. mdpi.com This interaction can trigger the activation of intracellular G proteins and their associated signaling pathways, influencing cellular processes like apoptosis. mdpi.com The activation of mPRs represents a key non-classical mechanism for neurosteroid action. nih.govnih.gov

Pregnane X Receptor (PXR): this compound can directly cross the cell membrane and activate the Pregnane X Receptor (PXR), a nuclear receptor that functions as a transcription factor. nih.gov PXR is a key regulator of genes involved in the metabolism of xenobiotics and endogenous compounds, including steroids. nih.govfrontiersin.org

NMDA Receptors: Neurosteroids are known to modulate the N-methyl-D-aspartate (NMDA) type of glutamate receptors. mdpi.comnih.gov While some sulfated neurosteroids like pregnenolone (B344588) sulfate (B86663) act as positive allosteric modulators of NMDA receptors, the precise and direct effect of this compound on NMDA receptor subtypes remains an area of ongoing investigation. nih.gov

Nicotinic, Muscarinic, Serotonergic, Adrenergic Receptors: While direct, high-affinity binding of this compound to nicotinic, muscarinic, adrenergic, or serotonergic receptors has not been firmly established, the broad effects of neurosteroids suggest potential indirect modulatory roles. google.com Serotonin receptors, for example, are a diverse family of G protein-coupled receptors and ligand-gated ion channels that influence the release of numerous neurotransmitters. wikipedia.org Any interaction could have significant downstream effects, but this remains a speculative area requiring further research.

Sigma 1 Receptor: The Sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum, is another target for neurosteroids. nih.govwikipedia.org Progesterone, the precursor to allopregnanolone, can act as an antagonist at the Sigma-1 receptor. frontiersin.org This interaction can influence neuronal excitability and calcium signaling, highlighting a complex relationship between neurosteroids and this receptor system. nih.govfrontiersin.org

Interactive Table: Receptor Interactions of this compound and Related Neurosteroids

Receptor TargetType of InteractionObserved EffectReference
Glutamatergic System Modulation via presynaptic GABA-A receptorsBiphasic: Low concentrations enhance release, high concentrations inhibit release. nih.gov
Membrane Progesterone Receptors (mPRs) AgonismActivation of G-protein signaling pathways. mdpi.com
Pregnane X Receptor (PXR) Direct ActivationRegulation of gene expression for metabolic enzymes. nih.gov
NMDA Receptors Allosteric Modulation (by neurosteroids)Potentiation or inhibition of receptor function. nih.gov
Sigma 1 Receptor Antagonism (by Progesterone)Modulation of neuronal excitability and calcium signaling. nih.govfrontiersin.org

Intracellular Signaling Pathways

The binding of this compound to its various receptor targets initiates a cascade of intracellular signaling events that ultimately determine the cellular response.

Role of Voltage-Gated L-Type Calcium Channels (VGLCC)

A key mechanism in the action of allopregnanolone involves Voltage-Gated L-Type Calcium Channels (VGLCCs). jneurosci.org These channels, which mediate the influx of calcium ions into the cell, are crucial for processes ranging from muscle contraction to gene expression. uniprot.orgwikipedia.orgnih.gov Research has shown that allopregnanolone-induced proliferation of neural progenitor cells can be blocked by VGLCC antagonists like nifedipine. jneurosci.org This suggests that the neurosteroid's proliferative effects are dependent on the influx of calcium through these specific channels, which may be activated downstream of its interaction with receptors like the GABA-A receptor. jneurosci.org

Activation of Intracellular Signaling Cascades

Upon receptor activation, this compound can trigger multiple intracellular signaling cascades, which are complex networks of biochemical reactions that transmit signals from the cell surface to intracellular targets. plos.orgnih.gov

cAMP/PKA/CREB Pathway: Modulation of the GABA-A receptor by allopregnanolone can lead to an increase in cyclic AMP (cAMP) levels. nih.gov This, in turn, activates Protein Kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor that plays a role in neuronal plasticity and survival. nih.gov

Src/FAK and PKC Pathways: Through interactions with membrane progesterone receptors (mPRs), allopregnanolone can activate other signaling molecules, including Src and FAK kinases, as well as Protein Kinase C (PKC). nih.gov These pathways are involved in regulating cell motility, proliferation, and survival.

Interactive Table: Signaling Cascades Activated by this compound

Signaling PathwayTriggering Receptor (Example)Key ComponentsCellular Outcome (Example)Reference
cAMP/PKA/CREB GABA-A ReceptorcAMP, Protein Kinase A (PKA), CREBRegulation of gene expression for neuronal plasticity. nih.gov
VGLCC-Dependent GABA-A ReceptorL-type Calcium Channels, Calcium ionsProliferation of neural progenitor cells. jneurosci.org
Src/FAK Kinase Membrane Progesterone Receptor (mPR)Src Kinase, Focal Adhesion Kinase (FAK)Regulation of cell motility and proliferation. nih.gov
Protein Kinase C Membrane Progesterone Receptor (mPR)Protein Kinase C (PKC)Modulation of various cellular processes. nih.gov

Physiological and Neurobiological Roles of Endogenous Allopregnan 20alpha Ol 3 One

Modulation of Neuronal Excitability and Inhibition

Allopregnan-20alpha-ol-3-one is a potent positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. researchgate.netfrontiersin.org This receptor is the primary mediator of fast inhibitory neurotransmission in the brain. Upon binding to the GABA-A receptor, GABA, the principal inhibitory neurotransmitter, triggers the opening of a chloride ion channel, leading to hyperpolarization of the neuronal membrane and a subsequent decrease in neuronal excitability. This compound enhances the effect of GABA, thereby potentiating this inhibitory action. nd.edu

The modulatory effect of this compound on GABA-A receptors can manifest in two primary ways:

Tonic Inhibition: This neurosteroid can induce a sustained, low-level activation of GABA-A receptors, leading to a persistent state of neuronal inhibition known as tonic inhibition. This is particularly evident in spinal interneurons of the ventral horn.

Phasic Inhibition: this compound can also prolong the duration of inhibitory postsynaptic currents (IPSCs) that occur in response to synaptic GABA release. This enhancement of phasic inhibition further contributes to the reduction of neuronal firing.

The sensitivity of GABA-A receptors to this compound is dependent on the subunit composition of the receptor. Receptors containing the δ (delta) subunit, which are often located extrasynaptically, exhibit a particularly high sensitivity to this neurosteroid.

Mechanism of Action Effect on Neuronal Activity Receptor Subtype Specificity
Positive allosteric modulation of GABA-A receptorsPotentiation of GABAergic inhibitionHigh sensitivity in δ-subunit containing receptors
Induction of tonic GABA-A receptor-mediated currentsSustained reduction in neuronal excitabilityPrimarily extrasynaptic GABA-A receptors
Prolongation of inhibitory postsynaptic currents (IPSCs)Enhanced phasic inhibitionBroadly affects synaptic GABA-A receptors

Neurogenesis and Neural Progenitor Cell Proliferation

This compound has been identified as a significant promoter of neurogenesis, the process by which new neurons are formed in the brain. This is primarily achieved through its ability to stimulate the proliferation of neural progenitor cells (NPCs).

In vitro studies have demonstrated that this compound can induce a significant, dose-dependent increase in the proliferation of NPCs derived from the rat hippocampus and human neural stem cells from the cerebral cortex. researchgate.net This proliferative effect has been confirmed through various methods, including the incorporation of bromodeoxyuridine (BrdU) and [3H]thymidine, which are markers of DNA synthesis and cell division. researchgate.net In vivo studies have further substantiated these findings, showing that administration of this compound can enhance neurogenesis in adult rodent models. jneurosci.orgnih.govmdpi.com

The neurogenic effects of this compound are stereoisomer-specific. The stereoisomer 3β-hydroxy-5β-pregnan-20-one has been shown to be ineffective at increasing [3H]thymidine uptake in neural progenitor cells, indicating that the specific three-dimensional structure of this compound is crucial for its proliferative activity. researchgate.netnih.gov

The proliferative effects of this compound are underpinned by its ability to regulate the expression of genes that control the cell cycle. Microarray analysis and subsequent validation have revealed that this neurosteroid increases the expression of genes that promote mitosis while simultaneously inhibiting the expression of genes that suppress cell proliferation. researchgate.netnih.gov This dual action effectively pushes neural progenitor cells through the cell cycle, leading to an increase in their numbers.

Cell-Cycle Gene Category Effect of this compound
Mitosis-promoting genesUpregulation of expression
Cell proliferation-repressing genesDownregulation of expression

The neurogenic effects of this compound have been observed in key neurogenic niches of the adult brain:

Dentate Gyrus: This region of the hippocampus is one of the primary sites of adult neurogenesis. This compound has been shown to promote the proliferation of neural progenitor cells within the subgranular zone of the dentate gyrus. jneurosci.org

Subventricular Zone: Located along the lateral ventricles, the subventricular zone is another major site of adult neurogenesis. This compound has been found to stimulate the proliferation of neural stem cells in this region. jneurosci.org

Nigrostriatal Tract: Emerging evidence suggests that this compound may also play a role in the generation of new dopaminergic neurons in the substantia nigra, a key component of the nigrostriatal pathway. nd.edu This has significant implications for conditions characterized by the loss of these neurons. nd.edu

Synaptic Plasticity Regulation

The influence of this compound extends to the regulation of synaptic plasticity, the ability of synapses to strengthen or weaken over time, which is fundamental to learning and memory. The effects of this neurosteroid on synaptic plasticity are complex and appear to be multifaceted.

On one hand, through its potentiation of GABA-A receptor-mediated inhibition, this compound has been shown to inhibit long-term potentiation (LTP), a cellular mechanism underlying learning and memory. nd.edu This inhibitory effect is a direct consequence of the enhanced neuronal inhibition, which can dampen the excitatory signaling required for the induction of LTP.

Conversely, other research indicates that this compound can promote synaptogenesis and increase the number of mature excitatory synapses. nih.gov Studies have shown that this neurosteroid can increase the density of dendritic spines, which are the primary sites of excitatory synaptic input. nih.govnih.gov This effect may be mediated through the activation of protein kinase A (PKA) signaling pathways. researchgate.netnih.gov Furthermore, transcriptomic analyses have revealed that this compound can upregulate the expression of genes associated with synaptogenesis and long-term potentiation. frontiersin.orgnih.gov

Aspect of Synaptic Plasticity Observed Effect of this compound Potential Mechanism
Long-Term Potentiation (LTP)InhibitionPotentiation of GABA-A receptor-mediated inhibition
Dendritic Spine DensityIncreaseActivation of Protein Kinase A (PKA) signaling
Mature Excitatory SynapsesIncrease in numberUpregulation of synaptogenesis-related genes

Influence on Synaptic Transmission Efficacy

Allopregnanolone (B1667786) is a potent positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. news-medical.netnih.gov By binding to a site on the GABA-A receptor distinct from GABA itself, allopregnanolone enhances the receptor's response to GABA, thereby increasing inhibitory neurotransmission. news-medical.net This potentiation of GABAergic inhibition is a key mechanism through which allopregnanolone influences synaptic transmission efficacy, effectively fine-tuning the level of inhibition within neural circuits.

The effect of allopregnanolone is not uniform across all brain regions and can be influenced by the local neuronal environment. For instance, in the central nucleus of the amygdala, allopregnanolone has been observed to reduce the amplitude of evoked GABA-A receptor-mediated inhibitory postsynaptic currents (IPSCs). This effect was found to be dependent on the activity of N-methyl-D-aspartate (NMDA) receptors, suggesting a complex interplay between inhibitory and excitatory systems in this region.

Table 1: Effects of Allopregnanolone on Synaptic Transmission
Mechanism of ActionPrimary EffectBrain Region ExamplesKey Findings
Positive Allosteric Modulation of GABA-A ReceptorsEnhancement of Inhibitory NeurotransmissionCerebral Cortex, HippocampusIncreases GABA-gated chloride ion current, leading to hyperpolarization and reduced neuronal excitability.
NMDA Receptor-Dependent ModulationReduction of evoked IPSCsCentral Nucleus of AmygdalaEffect is occluded by NMDA receptor antagonists, indicating a network-level interaction.
Modulation of Excitatory TransmissionSlight enhancement of fEPSPsHippocampal Dentate GyrusDoes not translate into increased overall excitability, suggesting a subtle balancing role.

Role in Long-Term Potentiation (LTP) and Long-Term Depression (LTD)

The processes of Long-Term Potentiation (LTP) and Long-Term Depression (LTD) are fundamental cellular mechanisms of synaptic plasticity that are believed to underlie learning and memory. Allopregnanolone's influence on these processes is complex and appears to be context-dependent. Its primary action of enhancing GABAergic inhibition suggests it could dampen the excitatory processes required for the induction of LTP.

Some evidence supports this notion. For example, studies using finasteride, an inhibitor of the enzyme 5α-reductase that synthesizes allopregnanolone, have shown an increase in hippocampal LTP. This suggests that endogenous allopregnanolone may exert a suppressive effect on LTP induction. Furthermore, allopregnanolone has been found to modulate the expression of Growth Associated Protein 43 (GAP-43), a presynaptic protein critically involved in the mechanisms of LTP and the structural remodeling of synapses. mdpi.com

Conversely, chronic elevation of allopregnanolone levels has been linked to impairments in learning and memory, functions that are heavily reliant on LTP and LTD. nih.gov This suggests that while acute fluctuations in allopregnanolone are part of normal physiology, long-term dysregulation could negatively impact the molecular machinery of synaptic plasticity. The precise role of allopregnanolone in LTD is less clear, but as a process that weakens synaptic strength, it could theoretically be facilitated by the enhanced inhibitory tone promoted by the neurosteroid.

Impact on Synaptic Structure and Function

Beyond its immediate effects on synaptic transmission, allopregnanolone also influences the physical structure and long-term function of synapses. Research has demonstrated that allopregnanolone can promote synaptogenesis, specifically increasing the number of mature excitatory synapses.

In studies on mature hippocampal neurons, treatment with allopregnanolone resulted in a significant increase in the density of dendritic spines, which are the primary sites of excitatory synapses. This effect was shown to be mediated through the protein kinase A (PKA) signaling pathway. The increase in spine density was accompanied by a rise in the number of clusters of drebrin, an actin-binding protein that is crucial for the stability and function of mature spines.

Moreover, allopregnanolone administration has been shown to improve the expression of key synaptic plasticity markers in the hippocampus, such as synaptophysin. frontiersin.org Synaptophysin is an integral membrane protein of presynaptic vesicles and is essential for neurotransmitter release and synaptic plasticity. By upregulating these structural and functional synaptic proteins, allopregnanolone can contribute to the maintenance and enhancement of synaptic health and connectivity.

Modulation of Stress Response and Hypothalamic-Pituitary-Adrenal (HPA) Axis Function

Allopregnanolone is a key modulator of the neuroendocrine response to stress, primarily through its interaction with the Hypothalamic-Pituitary-Adrenal (HPA) axis.

Normalization of HPA Axis Activity

The HPA axis is the body's central stress response system. In response to a stressor, the hypothalamus releases corticotropin-releasing hormone (CRH), which stimulates the pituitary gland to release adrenocorticotropic hormone (ACTH). ACTH then acts on the adrenal glands to produce glucocorticoids, such as cortisol. Allopregnanolone plays a crucial role in the negative feedback loop that restores homeostasis following a stress response. mdpi.com

Acute stress typically leads to a rapid increase in the synthesis of allopregnanolone in the brain. This surge in allopregnanolone enhances GABAergic inhibition of CRH-releasing neurons in the paraventricular nucleus (PVN) of the hypothalamus. By potentiating the inhibitory tone in this critical node of the HPA axis, allopregnanolone helps to dampen the stress response and facilitates the return to a non-stressed state. mdpi.com It effectively acts as an endogenous anxiolytic and stress-reducing agent, normalizing HPA axis function. news-medical.net However, chronic stress can lead to a paradoxical decrease in allopregnanolone levels, which is associated with HPA axis dysregulation. mdpi.com

Sex-Dependent Differences in Stress Response Modulation

Significant sex-dependent differences exist in both the baseline activity of the HPA axis and the response to stressors, and allopregnanolone is a key factor in these distinctions. Basal brain and plasma levels of allopregnanolone are generally higher in females than in males. This difference is thought to contribute to females having a potentially more buffered response to acute stress.

Research has shown that allopregnanolone's ability to regulate the HPA axis can vary between sexes and can be dependent on the type of stressor. For example, in one study, pretreatment with allopregnanolone attenuated the corticosterone response to restraint stress in female rats but not in males. In contrast, its regulatory effects on HPA axis components following forced swim stress were observed in both sexes. These findings highlight that the modulatory role of allopregnanolone on the stress axis is not uniform but is influenced by the interplay of sex and the specific nature of the stressor.

Table 2: Sex-Dependent Effects of Allopregnanolone on HPA Axis Response to Stressors
Stressor TypeEffect in MalesEffect in FemalesObserved Outcome
Restraint StressNo significant attenuation of corticosterone response.Significant attenuation of corticosterone response.Allopregnanolone reduces hypothalamic CRF stress response.
Forced Swim StressReduces hypothalamic CRF, CRFR1, CRFBP, and POMC increases.Reduces hypothalamic CRF, CRFR1, CRFBP, and POMC increases.Allopregnanolone regulates HPA axis components in both sexes.

Neuroprotective Effects

Endogenous allopregnanolone exerts significant neuroprotective effects across a range of pathological conditions and injury models. Its primary mechanism of action in neuroprotection is linked to its potentiation of GABA-A receptors, which reduces excitotoxicity, a major driver of neuronal death in many neurological disorders.

In experimental models of neurodegeneration, allopregnanolone has been shown to be protective against kainic acid-induced excitotoxicity in the hippocampus. It also demonstrates anticonvulsant properties, reducing the neuronal damage associated with seizures. news-medical.net

Furthermore, allopregnanolone has shown therapeutic potential in models of ischemic brain injury, such as stroke. Studies in animal models of global cerebral ischemia have found that treatment with allopregnanolone can significantly reduce the impairment in spatial learning and memory, despite a loss of hippocampal pyramidal neurons. This suggests that the neurosteroid may promote neural conditions that support functional recovery long after the initial ischemic event. It has also been shown to prevent neuronal death in models of spinal cord trauma and protect against the neurotoxic effects associated with various other conditions. news-medical.net

Reduction of Oxidative Stress and Inflammation

This compound, a metabolite of progesterone (B1679170), demonstrates significant capabilities in mitigating oxidative stress and inflammation within the nervous system. mdpi.com Studies have shown that it can counteract the detrimental effects of inflammatory stimuli. For instance, in animal models of traumatic brain injury, allopregnanolone has been observed to decrease the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) shortly after injury. wikipedia.org This anti-inflammatory action is crucial in the acute phase of neural injury to prevent secondary damage.

Furthermore, research on human microglial cells, the primary immune cells of the central nervous system, has revealed that these cells can synthesize allopregnanolone as a protective response to oxidative stress. mdpi.com When exposed to rotenone, a substance that induces oxidative stress, human microglial cells increase their release of allopregnanolone. mdpi.com Exogenous application of allopregnanolone at physiological concentrations has been shown to protect these cells from rotenone-induced damage. mdpi.com This suggests a localized, endogenous mechanism for combating oxidative stress within the brain. The anti-inflammatory effects of allopregnanolone are also evident in its ability to inhibit Toll-like receptor 4 (TLR4) signaling, which is a key pathway in the inflammatory response. nih.gov

Effect Model/System Key Findings Reference
Reduction of Pro-inflammatory CytokinesAnimal model of traumatic brain injuryDecreased production of IL-1β and TNF-α. wikipedia.org
Protection against Oxidative StressHuman microglial cells (HMC3)Increased endogenous release in response to rotenone; exogenous application prevented cell viability reduction. mdpi.com
Inhibition of Inflammatory SignalingMacrophages and BrainInhibits TLR4 activation and pro-inflammatory signaling. nih.gov
Reduced Inflammatory Mediator ProductionHuman monocyte-derived macrophagesReduced production of IL-1β and TNF-α transcripts after PMA exposure. nih.gov

Protection Against Neuronal Damage

This compound exerts neuroprotective effects across various models of neuronal injury. It has been shown to be effective against kainic acid-induced excitotoxicity in the hippocampus and can prevent cell apoptosis in the spinal cord of diabetic rats. nih.gov Its protective mechanisms are multifaceted, involving the modulation of the GABA-A receptor, which is a primary target of its action. nih.gov

The neuroprotective properties of allopregnanolone are also observed in conditions such as stroke and oxygen-glucose deprivation. nih.gov By enhancing GABAergic inhibition, allopregnanolone can counteract the excessive neuronal excitation that leads to cell death in these pathological states. Interestingly, there is evidence of sex differences in its neuroprotective efficacy. For example, a low dose of allopregnanolone has been shown to provide greater neuroprotection from ischemic damage in female animals compared to males. nih.gov

Role in Spinal Cord Trauma Models

In the context of spinal cord injury, this compound has demonstrated significant therapeutic potential in preclinical models. In organotypic spinal cord cultures subjected to a weight-drop injury model, treatment with this neuroactive steroid was found to decrease membrane damage and prevent neuronal death. nih.gov This protective effect is mediated through the activation of GABA-A receptors. nih.gov

The positive outcomes in experimental models of spinal cord trauma suggest that allopregnanolone could play a role in mitigating the secondary injury cascade that follows the initial trauma, which involves inflammation, oxidative stress, and excitotoxicity.

Endocrine System Interactions and Regulation

Regulation of Hypothalamic-Pituitary-Ovarian (HPO) Axis

This compound plays a regulatory role in the Hypothalamic-Pituitary-Ovarian (HPO) axis, which governs female reproductive function. wikipedia.org The hypothalamus secretes Gonadotropin-releasing hormone (GnRH), which stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH). wikipedia.orgyoutube.com These hormones, in turn, act on the ovaries to regulate the menstrual cycle and hormone production. youtube.com

Studies have shown that allopregnanolone can suppress the release of GnRH from the hypothalamus in a concentration-dependent manner. nih.gov This inhibitory effect is mediated through its interaction with the GABA-A receptor. nih.gov By suppressing GnRH release, allopregnanolone can influence the entire HPO axis, potentially affecting ovulation and other reproductive processes. nih.gov This neurosteroid is a key factor in the neuroendocrine control of reproduction.

Interplay with Gut Microbiota in Hormone Metabolism

Emerging research highlights a significant interplay between the gut microbiota and the metabolism of steroid hormones, including the production of this compound. The gut microbiome can be considered an endocrine organ, capable of metabolizing and producing a variety of neuroactive steroids. harvard.edu

Recent studies have revealed that certain species of gut bacteria, such as those from the genera Gordonibacter and Eggerthella, can produce allopregnanolone from glucocorticoids. biorxiv.org Furthermore, the gut microbiota can metabolize progesterone into various neuroactive steroids, with pregnanolone (B1679072) being a primary product in some instances. biorxiv.org This microbial metabolism can influence the circulating levels of these hormones, thereby affecting host physiology and neurobiology. biorxiv.orgunimi.it The absence of gut microbes in germ-free mice has been shown to alter the levels of neuroactive steroids in both the plasma and various brain regions, indicating a crucial role for the microbiota in maintaining neuroendocrine homeostasis. unimi.it

Bacterial Genus/Family Metabolic Action Potential Impact Reference
Gordonibacter, EggerthellaProduction of allopregnanolone from glucocorticoidsInfluence on circulating neurosteroid profiles biorxiv.org
Enterobacteriaceae, VeillonellaceaeConversion of progesterone to pregnanoloneAlteration of progesterone bioavailability and neurosteroid levels biorxiv.org

Regulation and Modulation of Allopregnan 20alpha Ol 3 One Activity

Endogenous Factors Influencing Levels and Action

The synthesis and effects of allopregnan-20alpha-ol-3-one are closely tied to the levels of its precursor, progesterone (B1679170), and are also modulated by other neurosteroids and metabolites.

Progesterone Levels

This compound is a metabolite of progesterone. nih.gov Its synthesis is dependent on the availability of progesterone, which is produced by the ovaries and placenta in females and the adrenal glands in both sexes. nih.gov The nervous system itself can also synthesize progesterone, qualifying it as a neurosteroid. nih.gov The conversion of progesterone to allopregnanolone (B1667786) involves a two-step process catalyzed by the enzymes 5α-reductase and 3α-hydroxysteroid dehydrogenase. wikipedia.org Consequently, fluctuations in progesterone levels, such as those seen during the menstrual cycle, pregnancy, and in response to stress, directly impact the levels of this compound. nih.govnih.govnih.gov For instance, during pregnancy, the progressive increase in progesterone is accompanied by a parallel rise in serum allopregnanolone levels. nih.gov

Other Neurosteroids and Metabolites (e.g., 3β-Stereoisomers, Pregnenolone (B344588) Sulfate)

The activity of this compound can be influenced by other neurosteroids. Steroids with a 3β-hydroxy configuration, which are stereoisomers of the 3α-hydroxy neurosteroids like allopregnanolone, can counteract the effects of this compound at the GABA-A receptor. nih.gov Research has shown that several 3β-steroids can reduce the allopregnanolone-enhanced GABA response in various brain regions. nih.gov Interestingly, some of these 3β-steroids may act as positive modulators of the GABA-A receptor in the absence of allopregnanolone. nih.gov

Pregnenolone sulfate (B86663), another endogenous neurosteroid, generally exhibits effects that are antagonistic to those of this compound at the GABA-A receptor. frontiersin.orgnih.gov While this compound is a positive allosteric modulator, pregnenolone sulfate acts as a negative allosteric modulator of the GABA-A receptor. frontiersin.orgwikipedia.orgwikipedia.org This opposing action highlights the complex interplay of different neurosteroids in regulating neuronal function.

Receptor Sensitivity and Tolerance Development

Continuous or elevated exposure to this compound can lead to adaptive changes in the GABA-A receptor system, resulting in reduced sensitivity and the development of tolerance. nih.gov

GABA-A Receptor Subunit Composition Changes

The sensitivity of GABA-A receptors to this compound is determined by their subunit composition. frontiersin.org The GABA-A receptor is a pentameric protein complex assembled from a variety of subunits (e.g., α, β, γ, δ). dovepress.comwikipedia.org Different subunit combinations exhibit distinct pharmacological properties. Receptors containing the δ subunit, often located extrasynaptically, show high sensitivity to neurosteroids like allopregnanolone. wikipedia.orgdovepress.com

Chronic exposure to elevated levels of this compound, such as during pregnancy, can trigger changes in the expression of GABA-A receptor subunits. frontiersin.orgnih.gov For example, studies have shown a decrease in the abundance of the α4 subunit in the thalamus following the development of acute tolerance to allopregnanolone. frontiersin.orgnih.gov These alterations in subunit composition can lead to a down-regulation of GABA-A receptor function. nih.gov

Chronic Exposure and Receptor Response Attenuation

Prolonged exposure to this compound can lead to a reduction in the receptor's response to the neurosteroid. nih.gov This phenomenon, known as tolerance, has been observed in both in vitro and in vivo studies. nih.gov Chronic treatment of cultured cortical neurons with allopregnanolone results in a decreased efficacy of the neurosteroid at the GABA-A receptor complex. nih.gov Similarly, long-term administration in animals can lead to tolerance to its effects. nih.gov The development of tolerance is a complex process that may involve receptor desensitization, sequestration (internalization) of receptor subunits, and changes in gene expression for these subunits. nih.gov

Allosteric Interactions with Other Modulators of GABA-A Receptors

This compound is a positive allosteric modulator of the GABA-A receptor, meaning it enhances the effect of the primary ligand, GABA, without binding to the same site. wikipedia.orgwikipedia.org Its activity can be influenced by interactions with other allosteric modulators that also target the GABA-A receptor. These modulators include benzodiazepines, barbiturates, and alcohol. wikipedia.org

The interaction between these different classes of modulators can be complex. For instance, chronic administration of epipregnanolone, a related neurosteroid, has been shown to induce changes in the allosteric linkage between the benzodiazepine (B76468) and barbiturate (B1230296) binding sites and the GABA receptor site. nih.gov This suggests that neurosteroids can influence the sensitivity and response of the GABA-A receptor to other modulatory drugs. Cross-tolerance can also develop, where chronic exposure to one type of modulator, like allopregnanolone, can reduce the sensitivity to another, such as benzodiazepines. nih.gov

Interactive Data Table: Factors Modulating this compound Activity

Factor Type of Modulation Effect on this compound Activity Key Findings
ProgesteroneEndogenous PrecursorIncreases synthesis and availability.Levels of this compound fluctuate with progesterone levels during the menstrual cycle and pregnancy. nih.govnih.govnih.gov
3β-StereoisomersEndogenous ModulatorsCan counteract the positive modulatory effects.Some 3β-steroids reduce the allopregnanolone-enhanced GABA response. nih.gov
Pregnenolone SulfateEndogenous ModulatorActs as a negative allosteric modulator of the GABA-A receptor, opposing the effects of this compound.Antagonistic action at the GABA-A receptor. frontiersin.orgnih.govwikipedia.org
GABA-A Receptor Subunit CompositionReceptor PropertyDetermines sensitivity to this compound.Receptors with δ subunits show high sensitivity. wikipedia.orgdovepress.com Chronic exposure can alter subunit expression. frontiersin.orgnih.gov
Chronic ExposurePhysiological ProcessLeads to tolerance and attenuated receptor response.Involves receptor desensitization, sequestration, and changes in gene expression. nih.gov
Other Allosteric Modulators (e.g., Benzodiazepines, Barbiturates)Exogenous/Endogenous ModulatorsCan interact with this compound at the GABA-A receptor.Neurosteroids can alter the receptor's sensitivity to other modulators, and cross-tolerance can occur. nih.govnih.gov

Interaction with Benzodiazepine and Barbiturate Sites

This compound, a prominent neurosteroid, exerts its influence on the central nervous system primarily through its interaction with the GABA-A receptor, the main inhibitory neurotransmitter receptor in the brain. frontiersin.org This interaction is characterized as a positive allosteric modulation, meaning it enhances the effect of the primary neurotransmitter, gamma-aminobutyric acid (GABA), without directly activating the receptor itself at physiological concentrations. frontiersin.orgmdpi.comwikipedia.org The GABA-A receptor is a complex protein composed of five subunits, and it possesses multiple distinct binding sites for various molecules that can modulate its activity. symbiosisonlinepublishing.comnih.gov Among these are well-known sites for benzodiazepines and barbiturates, two classes of drugs widely recognized for their sedative and anxiolytic properties. frontiersin.orgwikipedia.org

Research indicates that this compound acts at a site on the GABA-A receptor that is distinct from the binding sites for GABA, benzodiazepines, and barbiturates. frontiersin.org This neurosteroid does not compete with benzodiazepines or barbiturates for their respective binding locations but rather influences the receptor's function through its own specific site. frontiersin.org The binding of this compound to its site on the GABA-A receptor allosterically modulates the receptor, leading to an increased efficacy of GABA. This potentiation of GABA's inhibitory action is a key mechanism underlying the physiological effects of this neurosteroid.

Studies have demonstrated that while this compound, benzodiazepines, and barbiturates all enhance GABA-A receptor function, they do so through different mechanisms. Benzodiazepines, for instance, increase the frequency of the chloride channel opening in the presence of GABA, while barbiturates can increase the duration of the channel opening. nih.gov this compound appears to modulate the receptor in a manner that can be synergistic with these other modulators, although it does not bind to their sites.

For example, research on acutely dissociated suprachiasmatic nucleus (SCN) neurons showed that pretreating the neurons with diazepam (a benzodiazepine), pentobarbital (B6593769) (a barbiturate), or pregnanolone (B1679072) (structurally related to this compound) all enhanced the GABA-induced response. nih.gov These modulators shifted the concentration-response curve of GABA to the left without altering the maximum response, indicating an increase in GABA's potency. nih.gov This suggests a cooperative interaction between the binding sites for these different classes of molecules on the GABA-A receptor complex.

Furthermore, investigations into the allosteric linkage between the different modulatory sites have revealed complex interactions. For instance, chronic administration of a related neurosteroid, epipregnanolone, was found to induce changes in the allosteric linkage between the benzodiazepine and barbiturate modulatory sites and the GABA receptor site. nih.gov This highlights the intricate and dynamic nature of the GABA-A receptor and its modulation by various compounds. While this compound does not directly bind to the benzodiazepine or barbiturate sites, its own binding can influence the functional interplay between these other important regulatory sites.

Table 1: Allosteric Modulation of GABA-A Receptor by Different Compounds

Compound ClassPrimary Mechanism of Action on GABA-A ReceptorInteraction with Other Sites
This compound Positive allosteric modulator; enhances GABA's effect. frontiersin.orgActs at a distinct neurosteroid binding site. frontiersin.org Can allosterically influence the function of benzodiazepine and barbiturate sites. nih.gov
Benzodiazepines Positive allosteric modulators; increase the frequency of GABA-gated chloride channel opening. nih.govBind to a specific benzodiazepine site on the GABA-A receptor. wikipedia.org
Barbiturates Positive allosteric modulators; can increase the duration of GABA-gated chloride channel opening.Bind to a specific barbiturate site on the GABA-A receptor. nih.gov

Methodological Approaches in Allopregnan 20alpha Ol 3 One Research

In Vitro Experimental Models

In vitro models are crucial for dissecting the cellular and molecular mechanisms of Allopregnan-20alpha-ol-3-one's action in a controlled environment.

Brain Slice Preparations (e.g., Rat Hippocampal CA1, Brain Microsacs)

Brain slice preparations maintain the local cellular architecture and synaptic connectivity, offering a more physiologically relevant context than dissociated cell cultures. In the rat hippocampal CA1 region, this compound has been shown to enhance the action of the inhibitory neurotransmitter GABA. nih.gov This effect is mediated through a specific site on the GABAA receptor. nih.gov Studies have also shown that withdrawal from chronic progesterone (B1679170), which is metabolized to this compound, leads to reduced inhibition in the CA1 circuit, suggesting an increase in excitability. nih.gov

Brain microsacs, which are resealed fragments of synaptic nerve endings, have been used to study the functional effects of this compound on GABAA receptor function. Research on microsacs from the chick optic lobe revealed that chronic administration of a related neurosteroid reduced the efficacy of GABA to induce chloride ion influx. nih.gov

Experimental ModelKey FindingsReferences
Rat Hippocampal CA1 SlicesEnhances GABAergic inhibition; its 3β-isomer, epiallopregnanolone, can block this effect. nih.gov nih.gov
Brain Microsacs (Chick Optic Lobe)Chronic exposure to a related neurosteroid alters GABAA receptor function. nih.gov nih.gov

Organotypic Spinal Cord Cultures

Organotypic spinal cord cultures preserve the three-dimensional structure and cellular diversity of the spinal cord, making them a valuable tool for studying motor networks. researchgate.netfrontiersin.orgnih.gov In this model, this compound has been found to enhance GABAergic inhibition in spinal motor networks. nih.gov Specifically, it reduces the action potential firing of both spinal interneurons and α-motoneurons. nih.gov The mechanism appears to be an enhancement of tonic, rather than phasic, GABAergic inhibition, suggesting that this compound targets distinct subpopulations of GABAA receptors. nih.gov

Experimental ModelKey FindingsReferences
Organotypic Spinal Cord CulturesReduced action potential firing of spinal interneurons and α-motoneurons; enhanced tonic GABAergic inhibition. nih.gov nih.gov

In Vivo Animal Models

In vivo models are essential for understanding the systemic effects and behavioral outcomes of this compound administration.

Rodent Models (e.g., Rats, Mice)

Rodents, particularly rats and mice, are the most commonly used animal models in biomedical research due to their physiological and genetic similarities to humans. nih.gov In the context of this compound research, rodent models have been instrumental. nih.gov

In mouse models of Alzheimer's disease, this compound has been shown to restore hippocampal-dependent learning and memory and promote the survival of neural progenitors. nih.gov Studies in aged non-transgenic mice also demonstrated that it increased the survival of newly generated cells and improved cognitive function. nih.gov

Rat models have been used to investigate the effects of this compound on sleep. Subchronic treatment in rats resulted in shorter non-rapid eye movement (non-REMS) sleep latencies and prolonged REMS latencies, effects that did not diminish over the treatment period. nih.gov Furthermore, research in rats has elucidated the consequences of progesterone withdrawal, which leads to a decrease in this compound levels and subsequent alterations in GABAA receptor subunit expression and reduced inhibition in the hippocampus. nih.gov

Animal ModelResearch FocusKey FindingsReferences
MiceAlzheimer's Disease, AgingRestored learning and memory; promoted neural progenitor survival. nih.gov nih.gov
RatsSleep, Progesterone WithdrawalModulated sleep patterns without developing tolerance; withdrawal led to reduced hippocampal inhibition. nih.govnih.gov nih.govnih.gov

Transgenic Animal Models (e.g., 3xTg-AD mice)

Transgenic animal models, particularly the 3xTg-AD mouse model of Alzheimer's disease, are instrumental in studying the effects of this compound in a system that recapitulates key aspects of human pathology. The 3xTg-AD mouse model is engineered to carry three human gene mutations associated with familial Alzheimer's disease: APP (Swedish), PSEN1 (M146V), and tau (P301L). researchgate.netbiorxiv.orgfrontiersin.org This model develops age-dependent Aβ plaques and neurofibrillary tangles, two of the hallmark pathologies of Alzheimer's disease. researchgate.netbiorxiv.org

Research utilizing this model has demonstrated that this compound can have significant therapeutic effects. Studies have shown that treatment with this neurosteroid can restore hippocampal-dependent learning and memory in 3xTg-AD mice. nih.gov This cognitive improvement is associated with an increase in the survival of newly generated neural progenitor cells. nih.gov Specifically, this compound was found to increase the number of bromodeoxyuridine (BrdU)-positive cells in the hippocampus, indicating enhanced cell survival. nih.gov Interestingly, the efficacy of the compound appears to be dependent on the pathological stage, being effective in the presence of intraneuronal amyloid-beta but not after the formation of extracellular plaques. nih.gov

Table 1: Effects of this compound in 3xTg-AD Mice

Endpoint Observation Reference
Cognitive Function Restored hippocampal-dependent learning and memory. nih.gov
Neural Progenitor Cells Increased survival of bromodeoxyuridine (BrdU)-positive cells. nih.gov
Pathology Dependence Effective in the presence of intraneuronal Aβ. nih.gov
Dopaminergic Neurons Increased the number of dopaminergic neurons in the substantia nigra. researchgate.net

Lesion Models (e.g., MPTP-lesioned mice for nigrostriatal tract studies)

Lesion models, such as mice treated with the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), are critical for investigating the potential of this compound in the context of Parkinson's disease. MPTP selectively destroys dopaminergic neurons in the substantia nigra, mimicking the primary pathology of Parkinson's disease and leading to motor deficits. plos.org

In MPTP-lesioned mice, administration of this compound has been shown to promote the restoration of the nigrostriatal pathway. plos.org Research findings indicate that the compound can reinstate the number of tyrosine hydroxylase-immunoreactive neurons, which are the dopamine-producing cells lost in Parkinson's disease. plos.org Furthermore, an increase in BrdU-positive cells in the substantia nigra of treated mice suggests that this compound stimulates neurogenesis. plos.org Functionally, this cellular restoration translates to improved motor performance, with treated mice showing significantly better balance and coordination in tasks like the rotarod test. plos.org

Avian Embryo Models (e.g., Chick Embryo)

The chick embryo serves as a valuable in vivo model for developmental biology and can be utilized in research on this compound. nih.govnih.gov The accessibility and rapid development of the chick embryo allow for direct manipulation and observation of developmental processes. nih.govnih.gov One of the key features of this model is the chorioallantoic membrane (CAM), a highly vascularized extraembryonic membrane that can be used for grafting cells and tissues. nc3rs.org.ukmdpi.com The immunodeficient nature of the chick embryo makes it suitable for xenograft studies. nc3rs.org.uk

In the context of neurosteroid research, the chick embryo model can be used to study the effects of compounds like this compound on neurogenesis and neuronal differentiation. For instance, studies have used BrdU staining to track proliferating cells in the developing chick eye. sigmaaldrich.com Given that this compound is synthesized in the central nervous system during embryonic development, the chick embryo provides a relevant system to investigate its role in these early processes. jneurosci.org

Advanced Techniques and Assays

A suite of advanced techniques and assays are employed to dissect the mechanisms of action of this compound at the cellular and subcellular levels.

Electrophysiological Recordings (e.g., Patch-Clamp, Spontaneous Inhibitory Postsynaptic Currents, Population Spike)

Electrophysiological recordings are fundamental for understanding how this compound modulates neuronal activity. Techniques like patch-clamp recordings allow for the measurement of ion flow through single channels, providing insight into the compound's interaction with receptors such as the GABA-A receptor.

Studies on population spikes, which represent the synchronized firing of a population of neurons, have been used to investigate the inhibitory effects of this compound in hippocampal slices. nih.gov These experiments have shown that this compound can reversibly inhibit the population spike, an effect that can be blocked by its inactive 3β-hydroxy-isomer, epiallopregnanolone. nih.gov This suggests a specific modulatory action on GABAergic inhibition. nih.gov

Immunofluorescent Analyses for Cell Markers (e.g., Nestin, Tuj1, NeuN)

Immunofluorescent analysis is a key technique for identifying and characterizing the lineage of newly formed cells. This method uses fluorescently labeled antibodies to visualize specific proteins (markers) within cells.

Nestin: Nestin is an intermediate filament protein expressed in neural progenitor and stem cells. jneurosci.orgku.edu Its presence indicates an undifferentiated, proliferative state.

Tuj1 (βIII-tubulin): Tuj1 is a neuron-specific tubulin isotype and is considered an early marker of neuronal differentiation. jneurosci.orgresearchgate.net Its expression signifies that a progenitor cell has committed to a neuronal lineage.

NeuN (Neuronal Nuclei): NeuN is a marker for mature, post-mitotic neurons.

In studies of this compound, immunofluorescent analyses have shown that the newly generated cells express markers of neuronal lineage. For example, cells that have incorporated BrdU also show positive staining for Tuj1, indicating that the proliferative effect of this compound leads to the formation of new neurons. jneurosci.org Co-expression of Nestin and other markers can further delineate the developmental stage of the progenitor cells being affected. jneurosci.org

Gene Expression Analysis (e.g., Microarray, Real-Time Reverse Transcription-Polymerase Chain Reaction, Western Blot)

Gene expression analysis serves as a fundamental methodological approach in elucidating the molecular mechanisms underlying the effects of this compound. Techniques such as microarray analysis, real-time reverse transcription-polymerase chain reaction (RT-qPCR), and Western blotting are pivotal in identifying and quantifying changes in gene and protein expression in response to this neurosteroid.

Microarray Analysis has been employed to investigate global changes in the gene expression profile of cells treated with this compound. In a study utilizing the U87 human glioblastoma cell line, microarray analysis revealed that this compound modified the expression of 137 genes. nih.govresearchgate.net This technique allows for a broad-spectrum view of the genetic landscape, identifying multiple gene targets and pathways that are potentially regulated by the compound. nih.govresearchgate.net For instance, research has shown that this compound can increase the expression of genes that promote mitosis and inhibit the expression of genes that repress cell proliferation in neural progenitor cells. nih.govjneurosci.org

Real-Time Reverse Transcription-Polymerase Chain Reaction (RT-qPCR) is a more targeted approach used to validate and quantify the expression of specific genes identified through microarray analysis or hypothesized to be involved in the actions of this compound. For example, following a microarray study on glioblastoma cells, RT-qPCR was used to validate changes in the expression of ten selected genes, confirming the upregulation of six of these genes by this compound. nih.govresearchgate.net This method offers high sensitivity and specificity for quantifying mRNA levels. nih.govresearchgate.net In studies on postpartum depression models, RT-qPCR has been used to measure the relative gene expression levels of specific transcripts in lymphoblastoid cell lines following treatment with this compound. mdpi.com Similarly, in a mouse model of protracted social isolation, competitive RT-PCR was used to quantify the mRNA expression of enzymes involved in the synthesis of this compound, such as 5α-reductase Type I and 3α-hydroxysteroid oxidoreductase. pnas.org

Western Blot analysis is utilized to determine the effects of this compound on the expression levels of specific proteins. This technique complements gene expression data by confirming that changes in mRNA levels translate to corresponding changes in protein levels. For instance, Western blotting has been used to show that this compound treatment can increase the protein expression of MMP-9 in human glioblastoma cells. spandidos-publications.com In other research, Western blot analysis has been used to assess the expression of cell-cycle proteins in neural progenitor cells, demonstrating that this compound regulates their expression. nih.govjneurosci.org Furthermore, this method has been applied to investigate the impact of this compound on the expression of proteins such as Aβ-binding alcohol dehydrogenase (ABAD) and 2',3'-cyclic-nucleotide 3'-phosphodiesterase (CNPase) in a mouse model of Alzheimer's disease. plos.org It has also been instrumental in examining the phosphorylation status of proteins like c-Src and CREB, providing insights into the signaling pathways activated by this compound. mdpi.compnas.org

Table 1: Research Findings from Gene Expression Analysis of this compound

TechniqueModel SystemKey FindingsReference
MicroarrayU87 Human Glioblastoma CellsModified the expression of 137 genes. nih.govresearchgate.net
Microarray, RT-qPCR, Western BlotRodent and Human Neural Progenitor CellsIncreased expression of genes and proteins promoting mitosis and inhibited those repressing cell proliferation. nih.govjneurosci.org
RT-qPCRU87 Human Glioblastoma CellsValidated the upregulation of 6 out of 10 selected genes. nih.govresearchgate.net
Western BlotHuman Glioblastoma Cells (U87)Increased the protein expression of MMP-9. spandidos-publications.com
Western BlotAlzheimer's Disease Mouse Model (3xTgAD)Reduced expression of Aβ oligomers and ABAD; increased expression of CNPase. plos.org
Western BlotPC12 CellsIncreased phosphorylation of CREB and PKCα/β. pnas.org
Competitive RT-PCR, Western BlotSocially Isolated MiceDecreased mRNA and protein expression of 5α-reductase Type I in the frontal cortex. pnas.org

Neurochemical Quantitation (e.g., Gas Chromatography-Mass Spectrometry, High-Performance Liquid Chromatography)

The accurate measurement of this compound in biological samples is critical for understanding its physiological and pathological roles. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are powerful analytical techniques widely used for the neurochemical quantitation of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for the quantification of this compound. nih.gov This technique often involves a derivatization step to improve the chromatographic and detection properties of the steroid. capes.gov.br For instance, the synthesis of pentafluorobenzyloxime/trimethylsilyl ether derivatives allows for picogram-level quantification from biological extracts. capes.gov.br GC-MS has been instrumental in demonstrating the synthesis of this compound within the brain. jneurosci.orgnih.govjneurosci.org Studies using GC-MS have shown that this compound is present in the brains of rats even after the removal of peripheral sources, with a non-uniform distribution across different brain regions. jneurosci.orgnih.govjneurosci.org This method has also been used to quantify reductions in this compound levels in the prefrontal cortex of individuals with Alzheimer's disease. duke.edu The detection limit for this compound using GC-MS can be as low as approximately 0.63 picomoles. jneurosci.org

High-Performance Liquid Chromatography (HPLC) is another versatile technique for the analysis of this compound. It is often coupled with mass spectrometry (LC-MS/MS) to enhance specificity and sensitivity. nih.govresearchgate.net HPLC can be used for the purification of this compound from biological matrices prior to quantification by other methods like GC-MS. duke.edu The development of LC-MS/MS assays has provided a reliable and accurate means for the simultaneous quantification of this compound and its precursors and isomers in various biological fluids, such as human plasma and serum. nih.govnih.govresearchgate.net Challenges in LC-MS analysis, such as poor ionization efficiency of neutral steroids, can be overcome by derivatization with reagents like quaternary aminooxy compounds. nih.gov A sensitive LC-MS/MS method has been developed with a lower limit of quantification of 10.08 pg/mL for this compound in human serum. researchgate.net

The combination of HPLC with GC-MS has enabled the simultaneous measurement of subpicomolar concentrations of this compound and its precursors, such as pregnenolone (B344588), progesterone, and 5α-dihydroprogesterone, in different brain areas. jneurosci.orgnih.govjneurosci.org

Table 2: Neurochemical Quantitation Methods for this compound

TechniqueSample TypeKey Application/FindingReference
Gas Chromatography-Mass Spectrometry (GC-MS)Rat Brain, Plasma, LiverDemonstrated local synthesis of this compound in the brain. jneurosci.orgnih.govjneurosci.org
GC-MSHuman Prefrontal CortexQuantified reduced levels in Alzheimer's disease. duke.edu
Negative Chemical Ionization GC-MSRat Plasma and BrainQuantified endogenous neurosteroid levels, showing significant elevations after swim stress. capes.gov.br
High-Performance Liquid Chromatography (HPLC) coupled with GC-MSRat BrainSimultaneous measurement of this compound and its precursors. jneurosci.orgnih.govjneurosci.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Human PlasmaDeveloped a sensitive and selective method for quantification. nih.gov
HPLC-MS/MSHuman Serum (Pregnancy)Simultaneous quantification of this compound and other steroids. nih.gov
LC-MS/MSHuman SerumDeveloped a validated assay with a lower limit of quantification of 10.08 pg/mL. researchgate.net

Future Directions in Allopregnan 20alpha Ol 3 One Research

Elucidation of Remaining Physiological Roles

While Allopregnan-20alpha-ol-3-one, also known as isopregnanolone, is recognized as a metabolite of progesterone (B1679170), its full spectrum of physiological functions remains an active area of investigation. mdpi.comnih.gov Isopregnanolone is considered a neuroactive steroid, capable of modulating neural activities. scielo.brscielo.br Its primary known mechanism of action is the modulation of the GABA-A receptor, where it can act as an antagonist to the effects of other neurosteroids like allopregnanolone (B1667786). nih.gov

Future research will likely focus on uncovering physiological roles beyond its interaction with the GABA-A receptor. This includes exploring its potential involvement in processes where its precursor, progesterone, and its isomer, allopregnanolone, are known to be active, such as pregnancy and parturition. nih.gov During pregnancy, the levels of progesterone and its metabolites, including isopregnanolone, rise significantly. nih.gov Investigating the specific contributions of isopregnanolone to the modulation of neuronal networks during this period could reveal novel functions. nih.gov Furthermore, its role in other physiological and pathological states, such as chronic fatigue syndrome where altered levels have been observed, warrants deeper exploration. researchgate.net

Understanding Interspecies Differences in Neurogenesis and Neurosteroid Effects

The effects of neurosteroids, including isopregnanolone and its related compounds, on neurogenesis—the formation of new neurons—can vary significantly between species. nih.gov For instance, the sensitivity of GABA-A receptors to allopregnanolone, a closely related neurosteroid, differs between rodents and guinea pigs during embryonic development. nih.gov Such differences highlight the importance of comparative studies to understand the translational relevance of findings from animal models to humans. nih.govpnas.org

Future research should aim to systematically characterize these interspecies differences. This includes investigating how variations in the expression and function of steroidogenic enzymes and neurosteroid receptors across different species influence the outcomes of neurosteroid action on neurogenesis. nih.govresearchgate.net For example, while testosterone (B1683101) has been shown to increase adult neurogenesis in the hippocampus of rodents, the specific roles of its metabolites, and by extension other neurosteroids, may differ across species. mdpi.com Understanding these variations is crucial for accurately predicting the effects of neurosteroids in humans.

Further Characterization of Intracellular Signaling Pathways

The actions of neurosteroids like isopregnanolone are not limited to direct interactions with membrane receptors. They can also initiate intracellular signaling cascades through non-genomic mechanisms. nih.govscielo.brscielo.br While the modulation of the GABA-A receptor is a key non-genomic effect, there is growing evidence for the involvement of other signaling pathways. nih.gov For instance, glucocorticoids, another class of steroids, can rapidly influence neuronal activity through pathways involving endocannabinoids, protein kinases, and other second messengers. nih.govjneurosci.org

A critical area for future research is the detailed mapping of the intracellular signaling pathways specifically modulated by isopregnanolone. This involves identifying the full range of its molecular targets beyond the GABA-A receptor. biorxiv.org Recent in silico analyses suggest that neurosteroids may interact with a variety of targets, including other G-protein coupled receptors and kinases. biorxiv.org Experimental validation of these potential interactions will be essential. Furthermore, understanding how these pathways are activated and how they crosstalk with other signaling networks will provide a more complete picture of isopregnanolone's cellular effects. nih.gov This includes investigating the role of protein phosphorylation in mediating the effects of neurosteroids on their target receptors. nih.gov

Exploration of Specific Neuronal and Glial Cell Interactions

The brain's function relies on intricate communication between neurons and glial cells, including astrocytes and microglia. nih.govnih.gov Neurosteroids can influence these interactions, thereby affecting brain function in both health and disease. nih.gov For example, astrocytes can respond to steroid hormones and, in turn, regulate neuronal communication. nih.gov Both microglia and astrocytes are also involved in neuroinflammation and can modulate neurogenesis, processes that can be influenced by neurosteroids. frontiersin.orgnih.gov

Investigation of Sex-Dimorphic Effects

Significant sex differences exist in the levels and effects of neurosteroids. csic.esnih.gov The concentrations of isopregnanolone, for example, can vary between males and females in different parts of the nervous system. csic.es Moreover, the response to neurosteroids can be sexually dimorphic, with females sometimes showing greater sensitivity to the effects of compounds like allopregnanolone. nih.govnih.gov These differences can be influenced by the hormonal environment and the expression of steroidogenic enzymes. researchgate.netcsic.es

A key future direction is to systematically investigate the sex-dimorphic effects of isopregnanolone. This includes examining how sex differences in neurosteroid levels and receptor expression contribute to different physiological and behavioral outcomes in males and females. csic.esbiorxiv.orgmdpi.comfrontiersin.orgplos.org Research should explore whether the intracellular signaling pathways activated by isopregnanolone differ between sexes and how this might underlie observed differences in response. nih.gov Understanding these sex-specific actions is critical for the development of personalized therapeutic strategies.

Development of Novel Research Tools and Methodologies

Advancements in research on this compound and other neurosteroids are intrinsically linked to the development of sophisticated research tools and methodologies. The accurate quantification of neurosteroids in biological samples is crucial, and techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer high specificity and sensitivity. nih.govmdpi.com The development of novel analytical methods will continue to be important for precise measurement in various tissues and fluids. nih.govmdpi.com

Future efforts should also focus on creating novel molecular probes and imaging agents to visualize and track isopregnanolone and its binding sites in real-time within living cells and tissues. The synthesis of novel pregnane (B1235032) derivatives can also aid in structure-activity relationship studies and the identification of more potent and selective modulators of its targets. researchgate.net Furthermore, the application of advanced computational methods, such as molecular similarity analysis and network pharmacology, can help predict new biological targets and pathways for neurosteroids, guiding future experimental investigations. biorxiv.org

Q & A

Basic Research Questions

Q. What experimental techniques are most reliable for characterizing the stereochemical configuration of Allopregnan-20α-ol-3-one?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, is critical for determining stereochemistry. Coupling constants and NOE (Nuclear Overhauser Effect) experiments can differentiate 20α- from 20β-isomers. X-ray crystallography provides definitive structural confirmation but requires high-purity crystals . For quantitative analysis, High-Performance Liquid Chromatography (HPLC) with chiral columns can resolve enantiomers .

Q. How can researchers optimize the synthesis of Allopregnan-20α-ol-3-one to minimize epimerization at the C-20 position?

  • Methodological Answer : Epimerization risks during synthesis can be mitigated by using sterically hindered reducing agents (e.g., L-Selectride®) for ketone reduction. Temperature control (<0°C) and inert atmospheres (N2_2/Ar) stabilize intermediates. Post-reaction quenching with mild acids (e.g., acetic acid) prevents retro-aldol side reactions. Monitoring via thin-layer chromatography (TLC) or LC-MS at intermediate stages ensures reaction fidelity .

Q. What are the key challenges in isolating Allopregnan-20α-ol-3-one from biological matrices, and how can they be addressed?

  • Methodological Answer : Matrix interference (e.g., lipids, proteins) requires solid-phase extraction (SPE) with C18 or mixed-mode sorbents. Derivatization (e.g., silylation) improves volatility for GC-MS analysis. For LC-MS/MS, isotope-labeled internal standards (e.g., 2H^{2}\text{H}- or 13C^{13}\text{C}-labeled analogs) correct for ion suppression/enhancement. Method validation should include recovery studies at low, medium, and high concentrations .

Advanced Research Questions

Q. How do contradictory findings about Allopregnan-20α-ol-3-one’s neuroprotective effects in rodent models align with human clinical data?

  • Methodological Answer : Discrepancies may arise from interspecies differences in steroid metabolism (e.g., CYP17A1 expression). Researchers should perform cross-species comparative pharmacokinetic (PK) studies and validate target engagement via receptor-binding assays (e.g., GABAA_A receptors). Meta-analyses of preclinical data using PRISMA guidelines can identify bias, while Bayesian approaches adjust for small sample sizes in human trials .

Q. What statistical frameworks are robust for analyzing dose-response relationships of Allopregnan-20α-ol-3-one in heterogeneous cell populations?

  • Methodological Answer : Hierarchical Bayesian models account for cell population variability by estimating subgroup-specific dose-response curves. For high-dimensional data (e.g., single-cell RNA-seq), dimensionality reduction (t-SNE, UMAP) clusters cells by response profiles. Bootstrapping or permutation tests quantify uncertainty in EC50_{50} values. Pre-registered analysis plans reduce Type I errors in exploratory studies .

Q. How can researchers reconcile conflicting reports on Allopregnan-20α-ol-3-one’s role in modulating glucocorticoid receptor (GR) activity?

  • Methodological Answer : Contradictions may stem from assay conditions (e.g., GR isoform specificity, cofactor availability). Use GR knockout cell lines to isolate receptor-specific effects. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities under varying pH/temperature. Collaborative multi-lab replication studies, adhering to Registered Reports format, enhance reproducibility .

Q. What in silico strategies predict Allopregnan-20α-ol-3-one’s metabolic fate in cytochrome P450-rich tissues (e.g., liver, brain)?

  • Methodological Answer : Molecular docking (AutoDock Vina) simulates interactions with CYP3A4/5 and CYP7B1. Quantum mechanics/molecular mechanics (QM/MM) models predict regioselective hydroxylation. Pharmacophore-based tools (e.g., Pharmit) identify potential metabolites. Experimental validation via hepatocyte incubations with CYP inhibitors (e.g., ketoconazole) confirms predicted pathways .

Methodological Best Practices

  • Data Contradiction Analysis : Apply the Cochrane Risk of Bias Tool (ROB 2.0) to assess study quality. Use funnel plots to detect publication bias in meta-analyses .
  • Structural Elucidation : Combine NMR chemical shift prediction software (e.g., ACD/Labs) with experimental data for ambiguous stereocenters .
  • Experimental Design : Pre-register protocols on platforms like OSF or ClinicalTrials.gov to align with FAIR data principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.